molecular formula C11H14BF3KN B6148766 potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide CAS No. 2768004-66-4

potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide

Cat. No.: B6148766
CAS No.: 2768004-66-4
M. Wt: 267.1
InChI Key:
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Description

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a trifluoroboranuide moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide typically involves the reaction of 1-benzylpyrrolidine with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

    Starting Materials: 1-benzylpyrrolidine, boron trifluoride etherate, potassium tert-butoxide.

    Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures (0-5°C) to control the reactivity of boron trifluoride.

    Procedure: 1-benzylpyrrolidine is dissolved in an anhydrous solvent (e.g., tetrahydrofuran), followed by the addition of boron trifluoride etherate. Potassium tert-butoxide is then added slowly to the reaction mixture, and the reaction is allowed to proceed for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroboranuide moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of boron.

    Complexation: The compound can form complexes with transition metals, which can be useful in catalysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different boron-containing compounds.

Scientific Research Applications

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroboranuide moiety can form stable complexes with transition metals, which can modulate the activity of metalloenzymes. Additionally, the benzylpyrrolidine structure can interact with biological membranes, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Potassium (1-phenylpyrrolidin-3-yl)trifluoroboranuide: Similar structure but with a phenyl group instead of a benzyl group.

    Potassium (1-methylpyrrolidin-3-yl)trifluoroboranuide: Similar structure but with a methyl group instead of a benzyl group.

    Potassium (1-ethylpyrrolidin-3-yl)trifluoroboranuide: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.

Properties

CAS No.

2768004-66-4

Molecular Formula

C11H14BF3KN

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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